![molecular formula C15H17N3O4S B2618264 N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478076-68-5](/img/structure/B2618264.png)
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
“N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide” seems to be a complex organic compound. Based on its name, it likely contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a nitro group (-NO2), and a morpholinoethyl group (which contains a morpholine ring - a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functionalities often involve specific methods to ensure purity and stability. For instance, the synthesis of 2-morpholinoethyl-substituted benzimidazolium salts involves the reaction of N-morpholinoethylbenzimidazole with alkyl halides .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic techniques. Their structures are confirmed by spectral and elemental analysis, ensuring the correct functionalization of the methacrylate with the morpholino group .
Chemical Reactions Analysis
Compounds with similar functionalities, such as carbodiimide reagents, have been used for the chemical probing of RNA structure in cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their reactivity in polymerization and behavior in chemical reactions, determine their applicability in synthesizing advanced materials.
Mechanism of Action
Target of Action
The primary target of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is pseudouridine (Ψ) in RNA . Pseudouridine is a modified nucleotide that is prevalent in human mRNAs and is dynamically regulated . The modification process, known as pseudouridylation, involves the isomerization of a uridine residue into a Ψ .
Mode of Action
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide interacts with its target through a process known as pseudouridylation. This process involves the breakage of the N1-C1’ bond of a uridine residue, followed by a 180° base rotation around the N3-C6 axis and the formation of a rotatable C-C bond (C5-C1’) . This modification changes the chemical properties of the RNA, potentially impacting its function and gene expression .
Biochemical Pathways
The pseudouridylation process affects various biochemical pathways. For instance, it has been found to be associated with alternative splicing and 3’ end processing of pre-mRNA . These processes are crucial for the proper functioning of genes and the production of proteins.
Result of Action
The molecular and cellular effects of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide’s action are primarily related to the modification of RNA. By converting uridine residues to pseudouridine, it can alter the structure and function of RNA, potentially affecting gene expression and protein synthesis .
Safety and Hazards
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-3-4-17-5-7-22-8-6-17)14-10-11-9-12(18(20)21)1-2-13(11)23-14/h1-2,9-10H,3-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMDAYLDWIYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide |
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